4-butyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide
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Overview
Description
4-butyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide is a complex organic compound that features a cyclohexane ring substituted with a butyl group and a carboxamide group The compound also includes a phenylpiperazine moiety linked via a sulfonyl ethyl chain
Scientific Research Applications
Catalytic Applications and Synthesis Techniques
Novel Nanosized N-sulfonated Brönsted Acidic Catalysts : Research conducted by Goli-Jolodar, Shirini, and Seddighi (2016) introduced a novel nano-sized N-sulfonic acid catalyst, efficiently used for the promotion of the one-pot synthesis of hexahydroquinolines via a four-component condensation process under solvent-free conditions, demonstrating excellent yields and reusability of the catalyst without loss of its catalytic activity. This highlights the compound's potential in facilitating efficient synthesis processes in green chemistry applications Introduction of a novel nanosized N-sulfonated Brönsted acidic catalyst for the promotion of the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions.
Materials Science and Engineering
Composite NF Membranes for Desalination : Padaki et al. (2013) synthesized novel polyamides with potential applications in desalination, showcasing the performance of composite nanofiltration (NF) membranes in terms of salt rejection, water flux, and molecular weight cutoff. The study underscores the chemical's role in the development of advanced materials for water purification technologies Synthesis, characterization and desalination study of composite NF membranes of novel Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and methylated Poly[(4-aminophenyl)sulfonyl]butanediamide (mPASB) with Polysulfone (PSf).
Optical Imaging and Cancer Detection
Water-Soluble Near-Infrared Dye for Cancer Detection : Pham, Medarova, and Moore (2005) developed a water-soluble near-infrared dye with enhanced quantum yield for cancer detection using optical imaging. The study exemplifies the compound's application in biomedical imaging, offering a promising avenue for non-invasive cancer diagnostics Synthesis and application of a water-soluble near-infrared dye for cancer detection using optical imaging.
Fluorescence Sensors for Cu2+ Detection
Sulfonato-Salen-type Schiff Bases as Fluorescence Sensors : Zhou et al. (2012) synthesized a series of water-soluble sulfonato-Salen-type ligands for highly selective and sensitive turn-off fluorescence sensors for Cu2+ detection in water and living cells. This research indicates the compound's utility in environmental monitoring and biological studies Synthesis and photophysical properties of water-soluble sulfonato-Salen-type Schiff bases and their applications of fluorescence sensors for Cu2+ in water and living cells.
Mechanism of Action
While the specific mechanism of action for “4-butyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide” is not available, related compounds have been studied. For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease . The results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Cyclohexanecarboxamide Core:
Introduction of the Phenylpiperazine Moiety:
Sulfonylation and Coupling:
Industrial Production Methods: Industrial production would scale up these reactions, optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the piperazine nitrogen atoms.
Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide under strong reducing conditions.
Substitution: The aromatic ring in the phenylpiperazine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over palladium catalysts.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives or hydroxylated products.
Reduction: Sulfide derivatives.
Substitution: Halogenated aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential applications in the development of drugs targeting neurological disorders due to the presence of the phenylpiperazine moiety, which is known to interact with serotonin and dopamine receptors.
- Investigated for its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating Alzheimer’s disease.
Industry:
- Could be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
4-butyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)cyclohexanecarboxamide: Lacks the sulfonyl group, which may reduce binding affinity and selectivity.
N-(2-(4-phenylpiperazin-1-yl)ethyl)cyclohexanecarboxamide: Lacks both the butyl group and the sulfonyl group, potentially altering its pharmacokinetic properties.
Uniqueness:
- The presence of the sulfonyl group in 4-butyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide enhances its binding interactions and selectivity for certain biological targets, making it a more potent and selective compound compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-butyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O3S/c1-2-3-7-20-10-12-21(13-11-20)23(27)24-14-19-30(28,29)26-17-15-25(16-18-26)22-8-5-4-6-9-22/h4-6,8-9,20-21H,2-3,7,10-19H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRFULCRUNZATD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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